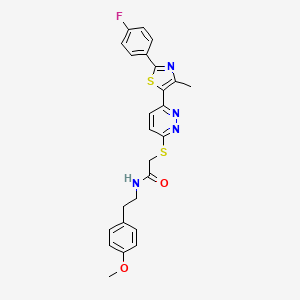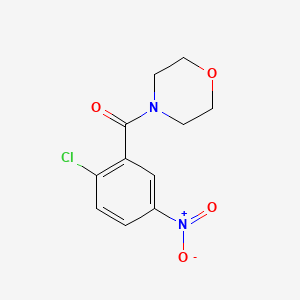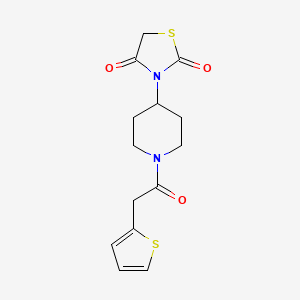![molecular formula C20H22N6O4S B2354077 4-(2-((7-oxo-5-phényl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acétyl)pipérazine-1-carboxylate d’éthyle CAS No. 894995-41-6](/img/structure/B2354077.png)
4-(2-((7-oxo-5-phényl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acétyl)pipérazine-1-carboxylate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
La structure de base de ce composé, en particulier la partie triazolopyrimidine, a été associée à des propriétés antimicrobiennes significatives . Cela suggère que notre composé pourrait être synthétisé et testé contre divers micro-organismes afin d’évaluer son efficacité en tant qu’agent antimicrobien potentiel. Son efficacité contre les bactéries, les virus et les champignons pourrait être particulièrement intéressante, en particulier dans la recherche de nouveaux traitements contre les souches résistantes aux antibiotiques.
Recherche anticancéreuse
Des composés comportant un squelette triazolopyrimidine ont montré des activités anticancéreuses . La configuration spécifique du « 4-(2-((7-oxo-5-phényl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acétyl)pipérazine-1-carboxylate d’éthyle » pourrait être explorée pour son potentiel à inhiber la croissance des cellules cancéreuses ou à induire l’apoptose dans diverses lignées de cellules cancéreuses.
Effets antidépresseurs et anticonvulsivants
La présence d’un cycle pipérazine dans la structure du composé est souvent observée dans les molécules ayant une activité sur le système nerveux central, y compris des effets antidépresseurs et anticonvulsivants . La recherche pourrait se concentrer sur le potentiel du composé à moduler les systèmes de neurotransmetteurs ou les canaux ioniques impliqués dans la régulation de l’humeur et le contrôle des crises.
Traitement de la maladie d’Alzheimer
Des composés contenant des structures de thiadiazole et de triazolopyrimidine ont été étudiés pour leur activité inhibitrice de l’acétylcholinestérase, qui est une cible pour le traitement de la maladie d’Alzheimer . Ce composé pourrait être un candidat pour le développement de nouvelles thérapies contre la maladie d’Alzheimer, en se concentrant sur sa capacité à améliorer la neurotransmission cholinergique.
Applications antihypertensives
Les caractéristiques structurales de ce composé, y compris le groupe ester éthylique, suggèrent des propriétés antihypertensives potentielles . Il pourrait être étudié pour sa capacité à détendre les muscles lisses vasculaires ou à moduler le système rénine-angiotensine, qui sont des mécanismes d’action courants des médicaments antihypertenseurs.
Potentiel anti-inflammatoire et analgésique
Le squelette moléculaire du composé indique des activités anti-inflammatoires et analgésiques possibles . La recherche pourrait être orientée vers la compréhension de son mécanisme d’action dans les voies inflammatoires et la perception de la douleur, ce qui pourrait conduire au développement de nouveaux traitements contre la douleur chronique et l’inflammation.
Activité antithrombotique
La présence d’un groupe carboxylate dans le composé laisse entrevoir la possibilité d’une activité antithrombotique . Cela pourrait être exploré par des études sur l’agrégation plaquettaire et les processus de coagulation sanguine, dans le but de développer de nouveaux médicaments anticoagulants.
Recherche antivirale
Compte tenu du besoin constant de nouveaux agents antiviraux, la structure unique du composé pourrait être étudiée pour son potentiel à interférer avec la réplication virale ou la synthèse protéique . Cette recherche pourrait être particulièrement pertinente dans le contexte des maladies virales émergentes et du besoin de médicaments antiviraux à large spectre.
Propriétés
IUPAC Name |
ethyl 4-[2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-2-30-20(29)25-10-8-24(9-11-25)17(28)13-31-19-23-22-18-21-16(27)12-15(26(18)19)14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,21,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYXSNKMBRTHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)

![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)



![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)



![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)
